6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde
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Overview
Description
6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H9N3O. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-formylpyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, forming imines or other derivatives.
Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include carboxylic acids, alcohols, and imines.
Scientific Research Applications
6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
6-Cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications, particularly as anti-inflammatory and anticancer agents.
Imidazo[1,2-a]pyrimidines: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-cyclopropylimidazo[1,2-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c14-6-8-3-12-10-4-11-9(5-13(8)10)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
RFIXPIHBLPHLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=CN=C3C=N2)C=O |
Origin of Product |
United States |
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